molecular formula C27H24F2N4O4 B11448557 ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11448557
M. Wt: 506.5 g/mol
InChI Key: KIEXNMJMIWEOJM-UHFFFAOYSA-N
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Description

Ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure This compound features a triazatricyclo core, which is a fused ring system containing nitrogen atoms, and is substituted with various functional groups, including a cyclohexyl group, a difluorobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazatricyclo core: This can be achieved through a cyclization reaction involving a suitable precursor containing nitrogen atoms.

    Introduction of the cyclohexyl group: This step may involve a nucleophilic substitution reaction where a cyclohexyl halide reacts with the triazatricyclo core.

    Attachment of the difluorobenzoyl group: This can be done through an acylation reaction using 2,6-difluorobenzoyl chloride.

    Esterification to form the ethyl ester: This step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other triazatricyclo derivatives, such as those with different substituents on the triazatricyclo core or variations in the ester group.

Properties

Molecular Formula

C27H24F2N4O4

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 7-cyclohexyl-6-(2,6-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H24F2N4O4/c1-2-37-27(36)18-15-17-23(30-21-13-6-7-14-32(21)26(17)35)33(16-9-4-3-5-10-16)24(18)31-25(34)22-19(28)11-8-12-20(22)29/h6-8,11-16H,2-5,9-10H2,1H3

InChI Key

KIEXNMJMIWEOJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4F)F)C5CCCCC5

Origin of Product

United States

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